(3-Bromo-5-methylphenyl)(methyl)sulfane
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Overview
Description
(3-Bromo-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H9BrS and a molecular weight of 217.13 g/mol . This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a methylsulfane group attached to the phenyl ring. It is commonly used as a building block in organic synthesis and pharmaceutical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylphenyl)(methyl)sulfane typically involves the bromination of 5-methylphenyl(methyl)sulfane. The reaction is carried out under controlled conditions to ensure selective bromination at the third position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methylsulfane group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfoxide or sulfone back to the sulfane.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-CPBA, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of dehalogenated or reduced sulfane derivatives.
Scientific Research Applications
(3-Bromo-5-methylphenyl)(methyl)sulfane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceutical intermediates.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfane group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its oxidation state can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-methoxyphenyl)(methyl)sulfane
- (3-Bromo-5-methylphenyl)(ethyl)sulfane
- (3-Bromo-5-methylphenyl)(methyl)ether
Uniqueness
(3-Bromo-5-methylphenyl)(methyl)sulfane is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of similar compounds, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
1-bromo-3-methyl-5-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWHSTJRGXYWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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